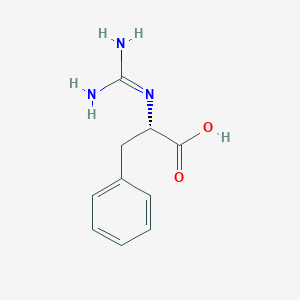

N-(Amino imino methyl)phenylalanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(2S)-2-(diaminomethylideneamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C10H13N3O2/c11-10(12)13-8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H4,11,12,13)/t8-/m0/s1 |

InChI Key |

MVTHUEOHHHQQKY-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C(N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Amino Imino Methyl Phenylalanine

De Novo Synthesis Strategies for N-(Amino imino methyl)phenylalanine and its Stereoisomers

The creation of N-(aminoiminomethyl)phenylalanine and its stereoisomers from basic chemical building blocks requires precise control over the chemical reactions to ensure the correct three-dimensional structure, which is vital for its biological function.

Enantioselective and Diastereoselective Synthesis Approaches

Achieving high stereochemical purity is a significant challenge in the synthesis of complex molecules like N-(aminoiminomethyl)phenylalanine. Enantioselective and diastereoselective methods are employed to control the formation of specific stereoisomers.

One notable approach involves the highly diastereo- and enantioselective addition of substituted α-nitroesters to imines. nih.gov This reaction is facilitated by a chiral proton catalyst, which not only controls the enantioselectivity, achieving levels up to 99%, but also influences the diastereoselectivity, favoring the syn diastereomer with a ratio greater than 20:1. nih.gov This method provides a direct route to α,β-diamino phenylalanine derivatives, which can be precursors to N-(aminoiminomethyl)phenylalanine. nih.gov

Another strategy utilizes chiral enolates in diastereoselective alkylation or protonation reactions to synthesize enantiomerically pure non-proteinogenic amino acids, including derivatives of phenylalanine. nih.gov The choice of a chiral auxiliary directs the stereochemical outcome of the reaction, allowing for the synthesis of specific stereoisomers.

The Strecker synthesis, a classic method for amino acid production, has also been adapted for enantioselectivity. A catalytic enantioselective Strecker synthesis using a chiral bicyclic guanidine (B92328) as a catalyst has been developed for the synthesis of chiral α-amino nitriles from N-benzhydryl imines and hydrogen cyanide. nih.gov These nitriles can then be hydrolyzed to the corresponding α-amino acids, providing a pathway to enantiomerically enriched phenylalanine derivatives.

| Method | Key Features | Stereochemical Control | Ref |

| Catalytic Asymmetric Addition | Uses a chiral proton catalyst for the addition of α-nitroesters to imines. | High enantioselectivity (up to 99%) and diastereoselectivity (>20:1 for syn). | nih.gov |

| Chiral Enolate Alkylation/Protonation | Employs chiral enolates for diastereoselective reactions. | Produces enantiomerically pure amino acids. | nih.gov |

| Enantioselective Strecker Synthesis | Utilizes a chiral bicyclic guanidine catalyst. | Generates chiral α-amino nitriles as precursors to α-amino acids. | nih.gov |

Strategic Incorporation of the Guanidino Moiety

The guanidino group is the defining feature of N-(aminoiminomethyl)phenylalanine, mimicking the side chain of arginine. Its introduction is a critical step in the synthesis.

A common strategy involves the guanylation of a precursor amino group on a phenylalanine scaffold. For instance, a method for preparing phenylalanine derivatives containing a guanidino group involves synthesizing an aminophenylalanine precursor, which is then guanylated. google.comgoogleapis.com This can be achieved by reacting the amino group with a guanylating agent.

In a versatile approach applicable to peptide synthesis, an α-guanidino acid is incorporated by first coupling an Fmoc-protected amino acid to diaminopropionic acid (Dap) on a solid support. nih.gov Following Fmoc deprotection, the newly exposed amine is guanylated on the solid phase. nih.gov This method allows for the stereospecific incorporation of the guanidino moiety and the introduction of various functional groups adjacent to it. nih.gov The position of attachment to Dap determines the final structure; attachment to the β-amino group yields a homoarginine (hArg) mimetic, while attachment to the α-amino group directly mimics the arginine side chain length. nih.gov

Functional Group Modifications and Derivatization for Research Probes

To study the interactions and mechanisms of N-(aminoiminomethyl)phenylalanine in biological systems, it is often necessary to modify its structure with reporter groups or labels.

Preparation of Chemically Modified this compound Conjugates

The conjugation of N-(aminoiminomethyl)phenylalanine to other molecules, such as fluorescent dyes or biotin (B1667282), creates valuable research tools. These conjugates can be used to track the localization and interactions of the amino acid within cells or in biochemical assays.

The synthesis of such conjugates often involves the use of standard bioconjugation techniques. nih.gov For example, the amino group of the phenylalanine backbone or a functional group introduced on the guanidino moiety can be targeted for conjugation. Site-selective modification is crucial to ensure that the biological activity of the parent molecule is retained. nih.gov

Synthesis of Labeled Derivatives for Mechanistic Investigations

Isotopically labeled derivatives of N-(aminoiminomethyl)phenylalanine are indispensable for mechanistic studies, particularly in NMR spectroscopy and mass spectrometry.

The synthesis of isotopically labeled phenylalanine and its derivatives can be achieved through various methods. One approach involves the preparation of a labeled common intermediate that can then be converted to the desired labeled amino acid. nih.gov For instance, a gram-scale synthesis of isotopically labeled tyrosine and phenylalanine has been reported, which could be adapted for N-(aminoiminomethyl)phenylalanine. nih.gov

Another strategy focuses on the incorporation of methyl groups as probes. Methods have been developed to introduce methyl groups at specific positions on the aromatic ring of phenylalanine. nih.gov These methylated derivatives, when incorporated into peptides, can provide insights into side-chain dynamics and protein structure. nih.gov

For radio-labeling, electrophilic desilylation has been shown to be an effective method for the synthesis of astatinated phenylalanine derivatives, such as 4-[211At]astato-L-phenylalanine. rsc.org This one-step reaction under mild conditions provides a convenient route for introducing radioisotopes for applications in targeted alpha therapy. rsc.org

Solid-Phase Synthesis Applications for Peptide and Peptidomimetic Integration

The incorporation of N-(aminoiminomethyl)phenylalanine into peptides and peptidomimetics is most efficiently achieved using solid-phase peptide synthesis (SPPS).

SPPS allows for the stepwise assembly of a peptide chain on a solid support. ejbiotechnology.info To incorporate N-(aminoiminomethyl)phenylalanine, a suitably protected derivative of the amino acid is required. The Fmoc/tBu strategy is commonly employed, where the α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group and the guanidino side chain is protected with an acid-labile group. ejbiotechnology.inforesearchgate.net

A key challenge in SPPS is the efficient coupling of sterically hindered amino acids, such as N-methylated amino acids, which can be structurally related to derivatives of N-(aminoiminomethyl)phenylalanine. researchgate.netpeptide.com Specialized coupling reagents like HATU, PyAOP, or PyBOP/HOAt are often used to achieve high coupling yields in these difficult cases. researchgate.netpeptide.com

A traceless triazene (B1217601) linker strategy has also been developed for the solid-phase synthesis of phenylalanine-containing peptides. researchgate.netnih.gov In this method, phenylalanine is anchored to the resin through its side chain via a triazene linkage. nih.gov This allows for the synthesis of cyclic and C-terminally modified peptides, which can be cleaved from the resin under mild acidic conditions. nih.gov

The integration of N-(aminoiminomethyl)phenylalanine into peptidomimetics is also of significant interest. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids like N-(aminoiminomethyl)phenylalanine is a key strategy in the design of potent and selective peptidomimetic therapeutics. nih.gov

| Technique | Application | Key Considerations | Ref |

| Solid-Phase Peptide Synthesis (SPPS) | Incorporation into peptides and peptidomimetics. | Use of appropriate protecting groups and specialized coupling reagents for sterically hindered residues. | ejbiotechnology.inforesearchgate.netpeptide.com |

| Traceless Triazene Linker | Synthesis of cyclic and C-terminally modified peptides. | Anchoring of phenylalanine to the resin via the side chain. | researchgate.netnih.gov |

Advanced Structural and Conformational Analysis of N Amino Imino Methyl Phenylalanine

X-ray Crystallographic Studies of N-(Amino imino methyl)phenylalanine and its Complexes

In the context of complexes, X-ray crystallography can elucidate the binding mode of this compound to its target proteins or receptors. nih.govnih.gov This information is crucial for understanding the molecular basis of its biological activity and for the rational design of new molecules with improved properties. The technique can reveal specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution. It is based on the magnetic properties of atomic nuclei and can provide data on the connectivity of atoms, their spatial proximity, and their motion over a wide range of timescales.

For this compound, ¹H and ¹³C NMR spectroscopy would provide characteristic signals for the different chemical groups within the molecule. columbia.edunih.gov For instance, the aromatic protons of the phenyl ring would appear in a specific region of the ¹H NMR spectrum, while the protons of the alpha-carbon and the side chain would have their own distinct chemical shifts. nih.gov

Table 1: Representative NMR Data for Phenylalanine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.2 - 7.4 | Signals corresponding to the protons on the phenyl ring. |

| ¹H (α-H) | ~4.0 - 4.5 | The chemical shift is sensitive to the local chemical environment. |

| ¹H (β-CH₂) | ~3.0 - 3.3 | These protons are diastereotopic and can appear as a complex multiplet. thieme-connect.de |

| ¹³C (Aromatic) | 125 - 138 | Multiple signals corresponding to the different carbon atoms of the phenyl ring. |

| ¹³C (C=O) | ~170 - 175 | Signal for the carboxyl carbon. |

| ¹³C (α-C) | ~55 | The chemical shift can vary depending on the substituents. |

| ¹³C (β-C) | ~37 | Signal for the carbon atom in the side chain attached to the phenyl ring. |

| Note: This table provides general chemical shift ranges for phenylalanine derivatives and the exact values for this compound may vary. |

Solution-State Conformational Dynamics

In solution, molecules like this compound are not static but exist as an ensemble of interconverting conformations. NMR spectroscopy is particularly well-suited to study these dynamic processes. Techniques such as rotating frame Overhauser effect spectroscopy (ROESY) and nuclear Overhauser effect spectroscopy (NOESY) can be used to measure through-space distances between protons, providing information about the preferred conformations in solution.

Furthermore, the measurement of coupling constants (J-values) can provide information about dihedral angles, which define the rotation around chemical bonds. This data, in conjunction with computational modeling, allows for the characterization of the conformational landscape of the molecule in solution.

Ligand-Induced Conformational Changes

When this compound binds to a biological target, it can induce conformational changes in both the ligand and the receptor. nih.govnih.gov NMR spectroscopy can be used to monitor these changes. Chemical shift perturbation (CSP) mapping is a common technique where the chemical shifts of the ligand or the protein are monitored upon titration with the binding partner. Significant changes in chemical shifts can identify the residues involved in the interaction and map the binding interface.

These studies are essential for understanding the mechanism of action and for structure-based drug design, as they reveal how the molecule adapts its shape to fit into a binding pocket. nih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

For this compound, IR and Raman spectra would show characteristic bands for the N-H, C-H, C=O, and C=N stretching and bending vibrations. researchgate.net The analysis of these vibrational modes can confirm the presence of specific functional groups and provide insights into hydrogen bonding and other intermolecular interactions. psu.edu

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine/Guanidinium) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxyl) | Stretching | 1700 - 1760 |

| C=N (Guanidinium) | Stretching | 1640 - 1690 |

| C-N | Stretching | 1000 - 1350 |

| Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions. |

Circular Dichroism (CD) Spectroscopy for Chiral and Secondary Structure Characterization

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound is a chiral molecule (due to the stereocenter at the alpha-carbon), it will exhibit a characteristic CD spectrum.

The CD spectrum can be used to determine the absolute configuration (L- or D-) of the amino acid derivative. nih.govresearchgate.net Furthermore, changes in the CD spectrum can indicate conformational changes in the molecule, particularly those involving the chiral center and its surrounding chromophores, such as the phenyl ring. nih.goviucc.ac.il Studies on similar amino acids have shown that the CD signal can be sensitive to concentration and self-assembly processes. iucc.ac.ilosti.gov

While this compound itself does not have a secondary structure in the traditional sense of proteins, when incorporated into a peptide or interacting with a protein, CD spectroscopy can provide information about the induced secondary structure of the peptide or changes in the secondary structure of the protein. researchgate.net

Computational Approaches to Conformational Landscape and Molecular Geometry

Computational methods, such as molecular mechanics and quantum mechanics calculations, are invaluable tools for exploring the conformational landscape and determining the preferred molecular geometry of this compound. gelisim.edu.trnih.gov These approaches can provide insights that are difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the optimized geometry, energy, and various spectroscopic properties of the molecule with high accuracy. nih.govresearchgate.netrsc.org By performing a conformational search, researchers can identify the low-energy conformations of the molecule and understand the energetic barriers between them. nih.govnih.gov This information is crucial for understanding the molecule's flexibility and how it might interact with its biological targets.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent environment over time. nih.govnih.govrsc.orgresearchgate.net These simulations provide a detailed picture of the conformational fluctuations and the influence of the solvent on the molecule's structure. By analyzing the trajectories from MD simulations, one can identify the most populated conformational states and the pathways for conformational transitions. researchgate.net

Table 3: Computational Methods for Structural Analysis

| Method | Information Provided | Strengths |

| Molecular Mechanics (MM) | Low-energy conformations, potential energy surface | Computationally efficient for large systems and long simulations. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic properties | High accuracy for electronic properties and geometries of small to medium-sized molecules. nih.gov |

| Molecular Dynamics (MD) | Dynamic behavior, conformational ensembles, solvent effects | Provides a time-resolved view of molecular motion and interactions. nih.gov |

These computational approaches, when used in conjunction with experimental data from X-ray crystallography, NMR, and other spectroscopic techniques, provide a comprehensive and detailed understanding of the advanced structural and conformational properties of this compound. researchgate.netmdpi.com

Biochemical and Mechanistic Investigations of N Amino Imino Methyl Phenylalanine Interactions

Enzyme Interaction and Inhibition Studies

The unique structure of N-(Amino imino methyl)phenylalanine positions it as a candidate for interaction with enzymes that recognize either phenylalanine or arginine as substrates. Enzymes such as trypsin, which cleaves peptide chains next to arginine or lysine (B10760008) residues, and phenylalanine hydroxylase, which acts on phenylalanine, are potential targets. The introduction of the guanidino group can transform a phenylalanine-like molecule into an inhibitor or a poor substrate for enzymes that have specific requirements at their active sites.

Kinetic Characterization of this compound as a Substrate or Inhibitor

Kinetic studies are crucial to determine whether this compound acts as a substrate, an inhibitor, or is inert towards a particular enzyme. These studies typically involve measuring reaction rates at varying concentrations of the compound and the natural substrate to determine key kinetic parameters such as the Michaelis constant (K_m), the catalytic constant (k_cat), and the inhibition constant (K_i).

A study on a related compound, α-N-(p-toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester, provides insight into how such molecules can interact with proteases. This compound was found to be an excellent substrate for bovine trypsin, with a K_m of 57 µM and a k_cat of 320 s⁻¹. In contrast, it was a very poor substrate for human thrombin, with a K_m of 190 µM and a k_cat of 0.2 s⁻¹. portlandpress.com This demonstrates the high selectivity that can be achieved by such modifications. Furthermore, this derivative acted as an inhibitor of thrombin's clotting, amidase, and esterase activities, exhibiting a mixed type of inhibition with a K_i in the micromolar range. portlandpress.com

Another example of kinetic analysis involves the N-methylation of 4-phenylpyridine (B135609) by nicotinamide (B372718) N-methyltransferase (NNMT). While 4-phenylpyridine is a poor substrate for NNMT, it exhibits substrate inhibition kinetics at higher concentrations, with a K_i of 4 ± 1 mM. nih.gov This suggests that a compound like this compound could potentially bind to an enzyme's active site in both a productive and a non-productive, inhibitory manner. nih.gov

Table 1: Kinetic Parameters of Phenylalanine Derivatives with Various Enzymes

| Compound | Enzyme | K_m (µM) | k_cat (s⁻¹) | K_i (mM) | Mode of Interaction |

| α-N-(p-toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester | Bovine Trypsin | 57 | 320 | - | Substrate |

| α-N-(p-toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester | Human Thrombin | 190 | 0.2 | ~0.001 | Poor Substrate/Inhibitor |

| 4-Phenylpyridine | Nicotinamide N-methyltransferase | - | - | 4 ± 1 | Substrate Inhibition |

This table presents kinetic data for compounds structurally related to this compound to illustrate potential interaction parameters. Data sourced from portlandpress.comnih.gov.

Elucidation of Enzyme Catalytic Mechanisms and Active Site Interactions

Understanding the catalytic mechanism and active site interactions is key to explaining the kinetic observations. The active site of an enzyme is a three-dimensional cleft where substrate binding and catalysis occur. nih.gov For a molecule like this compound, the guanidino group would be expected to interact with negatively charged amino acid residues such as aspartate or glutamate, or with the partial negative charge of a polarized carbonyl group in the enzyme's active site. nih.gov The phenyl group, on the other hand, would likely fit into a hydrophobic pocket. nih.gov

In trypsin-like enzymes, the specificity for arginine is determined by an aspartic acid residue at the bottom of the S1 specificity pocket, which forms a salt bridge with the positively charged guanidinium (B1211019) group of the substrate. It is plausible that the guanidino group of this compound would engage in a similar interaction.

In the case of phenylalanine hydroxylase, the active site contains an iron atom and accommodates the phenyl ring of phenylalanine. nih.gov The presence of a bulky and charged guanidino group on the amino nitrogen would likely alter the binding orientation and could either prevent catalysis or lead to inhibition.

Molecular docking studies can provide theoretical models of how this compound might bind to an enzyme's active site. For instance, in silico modeling of 4-phenylpyridine binding to NNMT suggested two different poses within the active site: one that allows for catalysis (substrate binding mode) and another that prevents it (inhibitory mode). nih.gov A similar dual-binding mechanism could be possible for this compound.

Structure-Based Ligand Design and Mimicry

This compound can be considered a peptidomimetic, a small molecule that mimics the structure and function of a peptide. The design of such molecules is a cornerstone of modern drug discovery. acs.org By combining the structural features of arginine and phenylalanine, this compound could be a starting point for designing selective inhibitors for various enzymes.

The principle of structure-based ligand design relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. acs.org This structural information allows for the rational design of molecules that fit precisely into the active or allosteric sites of the enzyme. For example, the design of inhibitors for the SARS-CoV papain-like protease was guided by the crystal structure of the enzyme with a bound inhibitor, leading to the development of more potent compounds. researchgate.net

The concept of molecular mimicry is central here. This compound mimics arginine through its guanidino group and phenylalanine through its benzyl (B1604629) side chain. This dual mimicry could be exploited to target enzymes that have complex substrate recognition requirements or to develop inhibitors that bridge two different binding pockets within an active site.

Receptor Binding and Ligand-Target Recognition Research

Beyond enzymes, this compound could also interact with various receptors, particularly those that bind arginine or phenylalanine-containing peptides or other aromatic molecules. The guanidino group is a common feature in ligands for various receptors, including muscarinic and neuropeptide receptors. nih.govnih.gov

Quantitative Binding Assays for Ligand Affinity and Specificity

To characterize the interaction of this compound with a receptor, quantitative binding assays are employed. These assays measure the affinity (how tightly the ligand binds) and specificity (whether it binds to one or multiple targets) of the interaction. Common techniques include radioligand binding assays and fluorescence-based methods.

A study on novel guanidine (B92328) derivatives as antagonists for muscarinic M2 and M4 receptors demonstrated the use of competitive radioligand binding assays to determine the binding affinities (K_i). nih.govacs.org One of the synthesized compounds, which features a benzyl-guanidino moiety, displayed high affinity for the human M2 and M4 receptors, with K_i values of 2.8 nM and 5.1 nM, respectively. nih.govacs.org This highlights the potential for the guanidino group, in combination with an aromatic ring, to mediate high-affinity receptor binding.

Fluorescence polarization (FP) is another powerful technique for quantifying ligand-receptor interactions. In an FP assay, a small fluorescently labeled ligand is used as a probe. When a larger receptor protein binds to the probe, the complex tumbles more slowly in solution, leading to an increase in the polarization of the emitted light. The affinity of an unlabeled ligand, such as this compound, can be determined by its ability to displace the fluorescent probe in a competitive binding experiment, yielding an IC₅₀ value which can be converted to a K_i. nih.gov

Table 2: Binding Affinities of Guanidine-Containing Ligands for G-Protein Coupled Receptors

| Compound | Receptor | Binding Affinity (K_i) | Assay Type |

| ADS10227 (benzyl-guanidino derivative) | Human Muscarinic M2 Receptor | 2.8 nM | Radioligand Competition |

| ADS10227 (benzyl-guanidino derivative) | Human Muscarinic M4 Receptor | 5.1 nM | Radioligand Competition |

| AC-216 (aryl-guanidino derivative) | NPFF₁ Receptor | High Affinity | Functional Assays |

| AC-216 (aryl-guanidino derivative) | NPFF₂ Receptor | High Affinity | Functional Assays |

This table presents binding data for compounds containing guanidino and aromatic moieties to illustrate potential binding affinities. Data sourced from nih.govnih.govacs.org.

Molecular Basis of Allosteric and Orthosteric Interactions

Ligands can bind to receptors at two main types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand. An orthosteric ligand directly competes with the natural ligand for binding. An allosteric ligand, on the other hand, binds to a different, topographically distinct site on the receptor. This binding induces a conformational change in the receptor that can modulate the affinity or efficacy of the orthosteric ligand.

Alternatively, it could bind to an allosteric site. The binding of a ligand to an allosteric site can have several effects, including enhancing or diminishing the binding of the natural ligand, or altering the signaling pathway that is activated upon receptor stimulation. Studies on the activation of the Orai1 calcium channel by STIM1 have revealed a highly cooperative and allosteric gating process, where binding at a peripheral site leads to pore opening. nih.gov Similarly, investigations into the NPFF receptors with non-peptidic guanidine-containing compounds have shown that specific residues in the transmembrane helices are crucial for receptor activation and functional selectivity, indicating a complex binding mode that may involve both orthosteric and allosteric components. nih.gov

Non-Covalent Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

This compound is structurally analogous to a hybrid of the amino acids phenylalanine and arginine. This unique structure equips it with the ability to engage in a diverse array of non-covalent interactions that are crucial for the recognition and binding to biological macromolecules such as proteins and nucleic acids. The key interacting components of this molecule are the aromatic phenyl ring and the positively charged guanidinium group.

The phenyl group, being hydrophobic and aromatic, can participate in van der Waals forces and hydrophobic interactions, driving it to associate with nonpolar pockets within protein structures or the hydrophobic faces of DNA bases. Furthermore, the π-electron system of the aromatic ring is a key player in cation-π and stacking interactions.

The guanidinium group, which is isosteric with the side chain of arginine, is a versatile hydrogen bond donor and carries a delocalized positive charge. This allows it to form strong electrostatic interactions, including salt bridges with negatively charged residues like aspartate and glutamate, and to engage in cation-π interactions with aromatic systems.

Hydrogen Bonding Networks and Cation-π Interactions in Protein Structures

The guanidinium head of this compound is capable of forming multiple, geometrically specific hydrogen bonds. In protein structures, this group can act as a multidentate hydrogen bond donor to backbone carbonyl oxygens or the side chains of asparagine, glutamine, serine, and threonine. Theoretical studies on guanidinium-aromatic amino acid complexes have highlighted the significance of these hydrogen bonds in the stability of such pairings. mit.edu

A pivotal non-covalent interaction for this compound is the cation-π interaction, a strong, noncovalent force between a cation and the electron-rich face of an aromatic ring. nih.gov The guanidinium group of this compound can interact favorably with the aromatic side chains of tryptophan, tyrosine, and phenylalanine within a protein. nih.govresearchgate.net Database analyses of protein structures have consistently shown that arginine (containing a guanidinium group) frequently participates in cation-π interactions, often more so than lysine. researchgate.net The planar nature of the guanidinium group allows for optimal stacking with aromatic rings, an interaction that is fundamental to protein structure and stability.

While direct hydrogen bonding between an amino group and an aromatic ring can occur, studies suggest that in many protein environments, stacked geometries, which maximize van der Waals and cation-π forces, are often energetically favored over direct amino/aromatic hydrogen bonds. mit.edu The interaction between arginine and phenylalanine, for instance, can lead to a modest stabilization in energy when the positive charge of the guanidinium group is oriented towards the π-electron cloud of the phenyl ring.

Role in Protein Folding and Stability Modulations in vitro

Studies on phenylalanine derivatives have demonstrated their utility as probes in investigating protein folding and binding. For example, the introduction of unnatural amino acids with specific spectroscopic properties, such as p-cyano-phenylalanine, allows for the monitoring of local environmental changes during protein folding and binding events. nih.gov While not directly involving the guanidinium group, these studies underscore the principle that modifications to the phenylalanine side chain can be leveraged to study and modulate protein behavior.

The guanidinium group itself is a well-known denaturant at high concentrations (as guanidinium chloride), where it disrupts the native structure of proteins. However, when incorporated as part of a molecule like this compound, its interactions are more localized and specific. The balance between the hydrophobic interactions of the phenyl ring and the electrostatic and hydrogen bonding contributions of the guanidinium group would likely play a complex role in modulating the stability of a protein to which it binds. For instance, the interaction of D-phenylalanine has been shown to modulate the aggregation of L-phenylalanine, suggesting that even subtle stereochemical changes can impact self-assembly and stability, processes that are fundamental to protein folding and misfolding diseases.

Cellular and Subcellular Research Applications of N Amino Imino Methyl Phenylalanine

Research on Cellular Uptake and Intracellular Distribution in Model Systems (Non-Clinical)

The transport of phenylalanine and its derivatives across the cell membrane is a critical step for its subsequent metabolic and signaling functions. Research in various non-clinical model systems has elucidated the primary mechanisms governing its cellular uptake.

Studies have shown that the entry of phenylalanine into cells is often a limiting factor, managed by native amino acid transporters. nih.gov The large neutral amino acid (L-type) transporter system, particularly the subtype LAT1, has been identified as a key mediator of this process. For instance, research on phenylalanine derivatives, such as p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP), in 9L glioma cells demonstrated that uptake is selective for system L, with a preference for the LAT1 subtype. nih.gov This transporter is often upregulated in proliferating cancer cells to meet their high demand for amino acids, making it a target for imaging and therapeutic strategies. nih.gov

Another research approach circumvents the challenges of direct amino acid transport by using α-keto acid precursors. Phenylpyruvic acid and its derivatives can enter cells more readily than their amino acid counterparts. nih.gov Once inside the cell, these precursors are converted into the corresponding phenylalanine derivative through intracellular biotransformation, a method that has been successfully used to incorporate non-canonical amino acids into proteins for research purposes. nih.gov

Table 1: Research on Cellular Uptake of Phenylalanine and its Derivatives in Model Systems

| Compound/Method | Model System | Key Findings | Reference |

| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) | 9L Glioma Cells | Uptake is mediated by the L-type amino acid transporter system, with a preference for the LAT1 subtype. FEP showed higher uptake compared to other tested derivatives. | nih.gov |

| Phenylpyruvic Acid Precursors | Escherichia coli (DH10B, C321.ΔA.expΔpBAD) | α-keto acids are readily taken up by cells and converted intracellularly to their corresponding phenylalanine derivatives, enabling genetic incorporation into proteins. | nih.gov |

| L-phenylalanine | Cultured Cerebral Cortical Neurons | High concentrations of phenylalanine are taken up by neurons, leading to intracellular accumulation that can trigger specific signaling pathways. | nih.gov |

Impact on Intracellular Signaling Pathways in in vitro Cell Models

Once inside the cell, phenylalanine can significantly influence a variety of signaling cascades that regulate cell fate, metabolism, and function.

High concentrations of intracellular phenylalanine, such as those observed in the genetic disorder phenylketonuria (PKU), have been shown to activate specific kinase pathways, often leading to detrimental cellular effects in neuronal models.

In cultured cerebral cortical neurons, exposure to high levels of phenylalanine induces mitochondria-mediated apoptosis. nih.gov This process was found to be dependent on the activation of the RhoA/Rho-associated kinase (ROCK) signaling pathway. Phenylalanine was shown to induce the activation of RhoA and promote the phosphorylation of its downstream target, myosin light chain (MLC), a key event in the apoptotic cascade. nih.gov The use of specific inhibitors for RhoA or ROCK successfully prevented caspase-3 activation and rescued neurons from phenylalanine-induced apoptosis, confirming the central role of this kinase cascade. nih.gov

Furthermore, phenylalanine accumulation has been linked to the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status. nih.gov In both cultured cortical neurons and mouse models of PKU, elevated phenylalanine levels led to a significant increase in the phosphorylated, active form of AMPK. nih.gov This activation was directly associated with impaired neuronal dendritic development. Inhibition of AMPK was shown to ameliorate the reduction in neurite formation caused by phenylalanine, identifying this kinase as a key mediator of phenylalanine-induced neurotoxicity. nih.gov

Table 2: Phenylalanine's Impact on Kinase and Phosphorylation Cascades

| Kinase Pathway | Model System | Key Findings | Reference |

| RhoA/ROCK Pathway | Cultured Cerebral Cortical Neurons | Phenylalanine activates the RhoA/ROCK pathway, leading to phosphorylation of Myosin Light Chain (MLC), activation of Caspase-3, and subsequent apoptosis. | nih.gov |

| AMP-activated Protein Kinase (AMPK) | Cultured Cortical Neurons, PKU Mouse Model | High phenylalanine levels increase the phosphorylation (activation) of AMPK, which mediates impaired neuronal dendritic development. | nih.gov |

The availability of phenylalanine and its metabolites can also exert control over cellular function by modulating the expression of specific genes. Research using transcriptomic and proteomic analyses in a mouse model of PKU revealed that elevated phenylalanine levels lead to significant changes in gene expression in the liver. nih.gov

Specifically, hyperphenylalanemia was associated with the upregulation of genes involved in the cholesterol biosynthesis pathway. nih.gov This included a notable, albeit small, upregulation of the master regulator SREBF2 (sterol regulatory element binding transcription factor 2). When blood phenylalanine levels were reduced through therapeutic intervention, the expression of most of these dysregulated genes returned to normal levels, indicating a direct link between phenylalanine concentration and the transcriptional regulation of cholesterol metabolism. nih.gov

In plant systems, which also rely on phenylalanine as a precursor for a vast array of compounds, transcription factors have been identified that coordinately regulate the genes of the phenylalanine metabolic pathway. Overexpression of the petunia transcription factor ODO1 in tomato fruit led to the coordinated upregulation of genes responsible for both the synthesis and further metabolism of phenylalanine. nih.gov This work also facilitated the discovery of the tomato gene for prephenate aminotransferase, a key enzyme in the arogenate pathway for phenylalanine synthesis, by observing its coregulated expression pattern. nih.gov While this research is in a plant model, it highlights the principle of transcriptional networks in controlling phenylalanine homeostasis.

Table 3: Examples of Genes Regulated by Phenylalanine Levels or Associated Transcription Factors

| Regulated Gene/Pathway | Model System | Regulatory Factor | Effect | Reference |

| Cholesterol Biosynthesis Pathway | PAHenu2 Mouse Model (PKU) | High Phenylalanine Levels | Upregulation of pathway genes, including the transcription factor SREBF2. | nih.gov |

| Phenylalanine Biosynthesis Genes (e.g., ADT, PAT) | Tomato Fruit (Solanum lycopersicum) | ODO1 Transcription Factor | Coordinated upregulation of genes involved in phenylalanine synthesis and metabolism. | nih.gov |

Application as a Chemical Probe for Biological Target Identification and Validation

While there is no specific documentation of N-(Amino imino methyl)phenylalanine being used as a chemical probe, its parent compound and other derivatives serve as valuable tools for biological target identification and validation. These probes are designed to trace, visualize, or interact with specific biological processes.

One major application is in the field of medical imaging. Phenylalanine derivatives can be labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to create tracers for Positron Emission Tomography (PET). nih.gov For example, ¹⁸F-labeled fluoroalkyl phenylalanine analogs are used to image metabolic activity in tumors. Because cancer cells often have an increased rate of amino acid uptake, these tracers accumulate in malignant tissues, allowing for non-invasive visualization and characterization of tumors. nih.gov These probes help validate the role of specific amino acid transporters, like LAT1, as biomarkers for cancer.

Another innovative use of phenylalanine derivatives as probes involves their site-specific incorporation into proteins. By supplying cells with a chemically modified phenylalanine derivative and a corresponding engineered aminoacyl-tRNA synthetase, researchers can insert the unnatural amino acid at a specific location in a target protein. nih.gov This technique, known as genetic code expansion, allows for the introduction of unique chemical functionalities (like fluorescent tags or photo-crosslinkers) that can be used to probe protein structure, function, and interactions within the cellular environment. nih.gov

Studies in Cellular Physiology and Homeostasis (Research Context Only)

Phenylalanine is fundamental to cellular physiology and the maintenance of metabolic homeostasis. It is an essential amino acid, meaning humans and other animals must obtain it from their diet. wikipedia.org Its primary role is as a building block for protein synthesis. wikipedia.org

Beyond its role in protein structure, phenylalanine is a critical precursor for several vital molecules. In a pathway initiated by the enzyme phenylalanine hydroxylase, phenylalanine is converted to tyrosine. wikipedia.org Tyrosine is then used to synthesize the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are essential for nervous system function. wikipedia.org

The catabolism of phenylalanine is a key aspect of amino acid homeostasis. Excess phenylalanine is broken down, ultimately yielding fumarate (B1241708) and acetoacetate (B1235776). youtube.com Fumarate can enter the TCA cycle to be used for energy or glucose synthesis (a glucogenic product), while acetoacetate is a ketone body (a ketogenic product) that can be used as an energy source by peripheral tissues like the brain and muscle. youtube.com

The critical importance of maintaining phenylalanine homeostasis is starkly illustrated by the genetic disorder PKU. The deficiency of phenylalanine hydroxylase leads to the accumulation of phenylalanine to toxic levels, causing severe neurological damage. nih.govnih.gov Research in this context has shown that high phenylalanine disrupts cellular physiology by inducing apoptosis in neurons and impairing the development of dendrites and synapses, highlighting the tight regulation required for this amino acid. nih.govnih.gov

Computational Chemistry and Molecular Modeling of N Amino Imino Methyl Phenylalanine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are pivotal in predicting molecular geometry, stability, and reactivity.

A theoretical study on the complexes formed between the guanidinium (B1211019) cation and aromatic amino acids, including phenylalanine, using the M06-2X DFT method with a 6-311++G(d,p) basis set, has shed light on the nature of their interactions. nih.gov The study revealed that the most stable complexes are stabilized by both hydrogen bonds and cation-π interactions. nih.gov The interaction energies for different configurations of the guanidinium-phenylalanine complex have been calculated, highlighting the strength of these non-covalent interactions. nih.gov

For instance, complexes stabilized by a bifurcated hydrogen bond between the guanidinium hydrogens and the carboxylic oxygen of phenylalanine, in addition to a cation-π interaction, are significantly more stable than those formed only through cation-π interactions. nih.gov The interaction energy for a guanidinium-phenylalanine complex with both hydrogen bonding and cation-π interactions was calculated to be -116.6 kJ/mol at the MP2/aug-cc-pVDZ level of theory, indicating a very strong interaction in the gas phase. sciforum.net

Table 1: Interaction Energies of Guanidinium-Aromatic Amino Acid Complexes

| Amino Acid | Interaction Type | Interaction Energy (kJ·mol⁻¹) |

|---|---|---|

| Phenylalanine | Bifurcated HB + Cation-π | -116.6 sciforum.net |

| Phenylalanine | Parallel HB + Cation-π | -113.3 nih.gov |

| Phenylalanine | Cation-π only | -63.9 nih.gov |

| Tyrosine | Bifurcated HB + Cation-π | -120.4 nih.gov |

| Tryptophan | Bifurcated HB + Cation-π | -112.9 nih.gov |

Data sourced from computational studies on guanidinium-amino acid complexes. nih.govsciforum.net

These findings suggest that the guanidinium group in N-(Aminoiminomethyl)phenylalanine would strongly influence the molecule's conformation and its ability to interact with biological targets through a combination of hydrogen bonding and cation-π interactions. DFT calculations on guanidinium derivatives have also been used to study their structural and vibrational properties, which are crucial for understanding their reactivity. researchgate.netmdpi.comresearchgate.net

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a high level of theory for predicting molecular properties, including those relevant to spectroscopy. Studies on arginine, which contains a guanidinium group, have utilized these methods to understand its structure and energetics. nih.govresearchgate.netresearchgate.netsci-hub.boxpnnl.gov

For arginine, ab initio calculations have been crucial in determining the relative stability of its neutral and zwitterionic forms in the gas phase. researchgate.netsci-hub.boxpnnl.gov These studies show that the neutral form is slightly more stable, with the energy difference being very small, suggesting that both forms could coexist. researchgate.netsci-hub.box Such calculations are essential for interpreting experimental spectroscopic data and predicting the behavior of guanidinium-containing molecules in different environments. For N-(Aminoiminomethyl)phenylalanine, similar ab initio approaches could be employed to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which would be invaluable for its experimental characterization.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, providing insights into conformational changes, solvation, and interactions with other molecules.

A critical aspect of performing accurate MD simulations is the availability of a reliable force field, which is a set of parameters describing the potential energy of a system. For non-standard amino acids like N-(Aminoiminomethyl)phenylalanine, these parameters are often not available in standard force fields like AMBER or CHARMM.

The development of force field parameters for unnatural amino acids typically involves deriving charge parameters from quantum mechanical calculations. nih.gov For instance, in a study developing parameters for phenylalanine and tyrosine derivatives, charges were fitted to reproduce benchmark relative energies calculated at the MP2 level of theory. nih.gov A similar approach would be necessary for N-(Aminoiminomethyl)phenylalanine, with special attention to the parameters for the guanidinium group to accurately model its charge distribution and interactions. The development of force fields for the guanidinium group itself has been a subject of research, particularly in the context of arginine residues in proteins and their interactions with lipid membranes. nih.gov

MD simulations are a powerful tool for studying how ligands like N-(Aminoiminomethyl)phenylalanine interact with proteins. These simulations can reveal the dynamics of the binding process, the stability of the protein-ligand complex, and the role of solvent molecules.

Studies on arginine-containing peptides have used MD simulations to understand their binding to biological targets like the NaV1.8 channel. nih.gov These simulations have shown that the distances between the positively charged guanidinium groups are crucial for effective ligand-receptor binding. nih.gov Similarly, MD simulations of guanidine (B92328) and arginine have been used to study their interactions with proteins in the context of chromatography, showing that they primarily interact with negatively charged regions on the protein surface. researchgate.net These studies provide a framework for how MD simulations could be used to investigate the binding of N-(Aminoiminomethyl)phenylalanine to a potential protein target, assessing the stability of the binding pose and the key interactions that mediate binding.

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery for virtual screening of large compound libraries and for predicting the binding mode of a specific ligand.

For a molecule like N-(Aminoiminomethyl)phenylalanine, molecular docking could be employed to identify potential protein targets. The guanidinium group is known to participate in key interactions in biological systems, often mimicking the side chain of arginine. Docking studies of guanidinium-containing ligands have been performed to understand their binding to various receptors and enzymes. nih.gov The docking process involves scoring functions that estimate the binding affinity, and the results can be used to rank potential binders.

For example, in a study of short peptides containing arginine, conformational analysis and the calculation of distances between guanidinium groups were used to understand their physiological effect. nih.gov This highlights the importance of the structural features of the guanidinium group in ligand-receptor complementarity. Docking simulations of N-(Aminoiminomethyl)phenylalanine into the active sites of various enzymes, particularly those that recognize arginine or have negatively charged pockets, could provide hypotheses about its biological function and guide experimental studies.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| N-(Aminoiminomethyl)phenylalanine |

| Phenylalanine |

| Guanidinium |

| Arginine |

| Tyrosine |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspect)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For molecules like N-(Amino imino methyl)phenylalanine and its derivatives, QSAR studies are instrumental in identifying the key structural, electronic, and physicochemical properties that govern their inhibitory potency against a specific biological target.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods are used to correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. nih.gov In a typical study involving phenylalanine derivatives, a set of molecules with known activities (e.g., IC50 values) is aligned, and the surrounding molecular fields are calculated. nih.gov

The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecule would likely increase or decrease its activity. For a molecule like this compound, which contains both a phenyl ring and a basic guanidinium group, QSAR models can elucidate the importance of:

Steric bulk: The size and shape of substituents on the phenyl ring.

Electrostatic potential: The distribution of charge, particularly around the positively charged guanidinium group, which often engages in crucial ionic interactions with target proteins. nih.gov

Hydrophobicity: The role of the nonpolar phenylalanine backbone in binding.

Hydrogen bonding: The potential for hydrogen bond donor and acceptor groups to form interactions within the binding site.

A hypothetical 3D-QSAR study on a series of inhibitors based on the this compound scaffold might yield data correlating specific molecular descriptors with inhibitory activity, as illustrated in the table below.

Table 1: Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Contribution to Activity (pIC50) | Interpretation for this compound |

| CoMFA Steric Field | Favorable bulky groups near the para-position of the phenyl ring. | Suggests that adding larger, sterically compatible groups could enhance binding by filling a hydrophobic pocket in the target. |

| CoMFA Electrostatic Field | Positive potential favored around the guanidinium group. | Confirms the importance of the positive charge for interaction with a negatively charged residue (e.g., Aspartate) in the active site. nih.gov |

| CoMSIA Hydrophobic Field | Favorable hydrophobic character on the phenyl ring. | Indicates that maintaining or increasing the hydrophobicity of this region improves activity. |

| CoMSIA H-Bond Acceptor | Favorable H-bond acceptor at the carboxylate terminus. | Highlights a key interaction point for anchoring the molecule in the binding site. |

Such models provide a predictive framework to design new analogs with potentially improved potency before undertaking their chemical synthesis. nih.govnih.gov

Free Energy Calculations for Ligand Binding and Catalysis

Free energy calculations are a cornerstone of computational chemistry for predicting the binding affinity of a ligand to a protein. wustl.edu These methods, which are more computationally intensive but often more accurate than QSAR, are based on statistical thermodynamics and molecular dynamics (MD) simulations. wustl.edufrontiersin.org They provide a quantitative estimate of the binding free energy (ΔG_bind), which is directly related to the inhibition constant (Ki) or dissociation constant (Kd) of a ligand.

For this compound, these calculations can predict how tightly it will bind to a target enzyme and can explain the energetic basis for its affinity and selectivity. Common methods include:

Alchemical Free Energy Calculations: Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) compute the relative binding free energy between two similar ligands (e.g., transforming phenylalanine into this compound in silico). This is achieved by simulating a non-physical, or "alchemical," pathway that connects the two molecules, both in solution and when bound to the protein. wustl.edunih.gov The difference in the free energy of these two transformations yields the relative binding affinity. nih.gov

End-Point Methods: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the absolute binding free energy. This is done by estimating the different energy components of the binding process from snapshots of an MD simulation. frontiersin.org

The binding free energy is typically decomposed into several components, providing detailed insight into the driving forces of the interaction.

Table 2: Hypothetical Free Energy Components for this compound Binding to a Target Protein (MM/PBSA)

| Free Energy Component | Calculated Value (kcal/mol) | Description |

| ΔE_vdw (van der Waals Energy) | -45.5 | Favorable interactions from nonpolar contacts, primarily involving the phenyl ring and the peptide backbone. |

| ΔE_elec (Electrostatic Energy) | -60.2 | Strong, favorable electrostatic interactions, dominated by the charged guanidinium group interacting with a carboxylate residue in the binding site. |

| ΔG_polar (Polar Solvation Energy) | +75.8 | Unfavorable energy required to desolvate the polar groups (guanidinium, carboxylate, amine) of the ligand and the polar residues in the protein's binding pocket. |

| ΔG_nonpolar (Nonpolar Solvation Energy) | -5.1 | Favorable energy from the hydrophobic effect, related to the burial of nonpolar surface area upon binding. |

| ΔG_bind (Total Binding Free Energy) | -35.0 | The net free energy of binding, indicating a strong and spontaneous interaction. |

These calculations can be used to compare the binding of this compound to that of its parent amino acids, phenylalanine and arginine, or to other designed inhibitors. By understanding the energetic contributions of the phenyl group versus the guanidinium headgroup, researchers can rationally design modifications to optimize binding affinity and selectivity for a specific protein target. rsc.org

Advanced Analytical Methodologies for N Amino Imino Methyl Phenylalanine in Research Settings

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone for the analysis of amino acids and their derivatives due to its high sensitivity, selectivity, and ability to provide structural information. nih.gov For a compound like N-(Amino imino methyl)phenylalanine, MS can be used for identification, quantification, and structural elucidation. The ionization of the analyte is a critical first step, with techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being commonly employed for polar molecules such as amino acids. nih.govgoogle.com

High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of novel or modified compounds like this compound. Unlike standard resolution mass spectrometers, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.govresearchgate.net This precision allows for the determination of the elemental composition of the parent ion, providing a high degree of confidence in its identification. google.com For instance, a novel analytical method for L-arginine and its derivatives utilized a Xevo G2 XS QTOF MS for accurate mass measurements. researchgate.net The ability to obtain a precise mass for a derivatized compound can help in confirming its elemental formula and distinguishing it from other isobaric interferences in a complex sample. google.com This capability is crucial for confirming the presence of this compound and avoiding misidentification.

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of an analyte. nih.gov In an MS/MS experiment, a specific parent ion (precursor ion) of this compound is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used as a structural fingerprint for confirmation.

The fragmentation of peptides containing phenylalanine has been studied extensively. nih.govcore.ac.uk Key fragmentation pathways for phenylalanine include the loss of the benzyl (B1604629) group (C7H7) or the entire side chain, and characteristic losses from the amino acid backbone, such as water (H₂O) and carbon monoxide (CO). nih.gov The guanidino group, similar to that in arginine, also produces characteristic fragments. For protonated arginine, key fragmentations include the neutral loss of ammonia (B1221849) (NH₃) and the loss of the guanidino group. nih.gov By combining these known fragmentation patterns, a hypothetical fragmentation scheme for this compound can be proposed to aid in its structural confirmation. The analysis of these fragmentation patterns can be performed using various MS instruments, including triple quadrupole or ion trap mass spectrometers. nih.govresearchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance | Reference |

|---|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 Da (H₂O) | Loss of water from the carboxylic acid group. | nih.gov |

| [M+H]⁺ | [M+H - H₂O - CO]⁺ | 46 Da (H₂O + CO) | Common fragmentation for amino acids, results in an immonium ion. | nih.gov |

| [M+H]⁺ | [M+H - NH₃]⁺ | 17 Da (NH₃) | Loss of ammonia, potentially from the guanidino group. | nih.gov |

| [M+H]⁺ | [M+H - CH₄N₂]⁺ | 44 Da (Formamidine) | Characteristic loss from the guanidino group. | nih.gov |

| [M+H]⁺ | Benzyl Cation (C₇H₇⁺) | - | Characteristic fragment for phenylalanine, m/z 91. | nih.govcore.ac.uk |

Chromatographic Techniques for Separation and Characterization

Due to the complexity of biological and chemical samples, direct MS analysis is often not feasible. Chromatographic separation is typically employed prior to mass spectrometric detection to separate this compound from other components in the mixture, thereby reducing ion suppression and improving detection limits. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for amino acids and their derivatives. nih.gov Several HPLC modes can be adapted for the analysis of this compound.

Reversed-Phase (RP-HPLC): This is a common approach, often using C18 columns. researchgate.net Since this compound is a polar compound, mobile phases typically consist of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution is often necessary to achieve good separation of multiple components. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative for very polar compounds that show little or no retention on traditional RP columns. helixchrom.com It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of charged analytes like amino acids on RP columns. helixchrom.com

Method development involves optimizing parameters such as the column, mobile phase composition and pH, flow rate, and column temperature. researchgate.nethelixchrom.com Validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. nih.gov Detection can be achieved using UV detectors, fluorescence detectors (if the molecule is naturally fluorescent or derivatized with a fluorophore), or, most powerfully, a mass spectrometer (LC-MS). nih.govresearchgate.netnih.gov

| Parameter | Condition | Analyte/Context | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Phenylalanine in plasma | researchgate.net |

| Mobile Phase A | 0.1% Formic acid in water | L-arginine derivatives | researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | General amino acid analysis | researchgate.netnih.gov |

| Elution | Isocratic or Gradient | Phenylalanine, Tyrosine | researchgate.netnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | N-methylphenylalanine | nih.gov |

| Detection | UV (210 nm), Fluorescence (Ex: 215 nm, Em: 283 nm), MS/MS | Phenylalanine, Tyrosine | nih.govresearchgate.netnih.gov |

| Internal Standard | N-methyl phenylalanine | Phenylalanine analysis | nih.gov |

Gas Chromatography (GC) offers high separation efficiency but requires analytes to be volatile and thermally stable. Amino acids like this compound are non-volatile due to their zwitterionic nature. Therefore, a crucial step for GC analysis is chemical derivatization to convert the polar functional groups (amino, carboxyl, and guanidino) into less polar, more volatile forms. nih.govnih.gov

The derivatization process typically involves esterification of the carboxyl group followed by acylation of the amino and guanidino groups. nih.gov Common derivatizing agents include:

Silylating agents: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

Acylating agents: Trifluoroacetic anhydride (B1165640) (TFAA) is used to form N-trifluoroacetyl derivatives. nih.gov

After derivatization, the volatile analyte is separated on a GC column and typically detected by a mass spectrometer (GC-MS). nih.gov The GC-MS method provides excellent sensitivity and selectivity, with selected ion monitoring (SIM) mode used for quantitative analysis. nih.gov

| Derivatization Agent(s) | Derivative Formed | Reaction Conditions | Analyte | Reference |

|---|---|---|---|---|

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | TBDMS derivative | 120 °C for 30 min | Phenylalanine, Tyrosine | nih.gov |

| Trifluoroacetic anhydride (TFAA) and Methanol | N-trifluoroacetyl methyl ester | Two-step process involving methylation then acylation. | Various amino acids | nih.gov |

| Diethyl ethoxymethylenemalonate (DEEMM) | DEEMM derivative | Used for LC-MS, but demonstrates derivatization of amino groups. | Phenylalanine, Arginine | nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. CE is well-suited for the analysis of charged molecules like amino acids. nih.govnih.gov

In a typical CE method for an amino acid derivative, a fused-silica capillary is filled with a background electrolyte (BGE), often a buffer solution like sodium tetraborate, to control the pH and conductivity. nih.gov A high voltage is applied across the capillary, causing the analytes to migrate at different velocities toward the detector. nih.gov For enhanced sensitivity, CE can be coupled with a mass spectrometer (CE-MS) or use laser-induced fluorescence (LIF) detection if a fluorescent label is attached to the analyte. nih.gov The technique has been successfully applied to quantify L-arginine derivatives in biological samples, demonstrating its potential for the analysis of this compound. nih.gov

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence) for Research Samples

Spectroscopic methods offer rapid and non-destructive quantification of this compound, primarily by targeting its inherent chromophoric and fluorophoric properties, which are attributed to the phenylalanine moiety.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for quantifying compounds containing absorbing functional groups. The aromatic ring of the phenylalanine portion of the molecule is the principal chromophore, responsible for its characteristic absorption in the UV range. acs.orglibretexts.orgnih.gov

In aqueous solutions, phenylalanine typically exhibits two main absorption maxima. sielc.com A strong absorption peak is observed in the far-UV region, while a weaker, more distinct series of bands, due to the benzene (B151609) ring, appears around 250-260 nm. sielc.comjlps.gr.jp Standard UV-Vis spectrophotometry can determine the concentration of a chromophore by applying the Beer-Lambert Law, which correlates absorbance with concentration. libretexts.org

For more complex samples where spectra may overlap, second-derivative UV absorption spectroscopy provides enhanced resolution. This technique can distinguish the fine structural details of the absorption spectrum, separating the contributions of different aromatic amino acids. nih.gov The second-derivative spectrum for phenylalanine shows characteristic peaks at approximately 251 nm, 257 nm, and 264 nm. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy provides a highly sensitive method for detection. Like other aromatic amino acids, phenylalanine possesses intrinsic fluorescence, although its quantum yield is notably lower than that of tryptophan or tyrosine. nih.govresearchgate.net Upon excitation with UV light, it re-emits the absorbed energy as fluorescence. acs.orgnih.gov When excited at around 260 nm, phenylalanine shows a fluorescence emission maximum near 280 nm. atlantis-press.comresearchgate.net

To overcome the relatively weak native fluorescence, many research methods employ derivatization or enzymatic assays to produce highly fluorescent products.

Enzymatic Fluorometric Assays: These assays use enzymes to catalyze a reaction that produces a quantifiable fluorescent signal. One common approach involves the enzyme L-phenylalanine dehydrogenase (PheDH), which catalyzes the reductive deamination of phenylalanine. This reaction concurrently reduces NAD+ to NADH, and the resulting NADH reacts with a fluorescent probe to generate a strong signal, typically measured at an excitation/emission (Ex/Em) of ~535/587 nm. abcam.com Another method uses the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to ammonia. The ammonia then reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to form a highly fluorescent product. nih.gov

HPLC with Fluorescence Detection: High-Performance Liquid Chromatography (HPLC) is often coupled with fluorescence detection for the precise quantification of phenylalanine in complex biological matrices. This method combines the superior separation capabilities of HPLC with the high sensitivity of fluorescence. The natural fluorescence of phenylalanine can be utilized, with typical settings at an excitation wavelength of ~215 nm and an emission wavelength of ~283 nm. nih.gov

The selection of a specific spectroscopic method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Development of Research-Oriented Biosensors and Immunoassays

The demand for rapid, sensitive, and selective quantification of phenylalanine derivatives in research settings has spurred the development of innovative biosensors and immunoassays. These tools leverage biological recognition elements for high-specificity detection.

Research-Oriented Immunoassays

Immunoassays utilize the specific binding interaction between an antibody and its antigen. Due to the small size of phenylalanine, it must be chemically modified (derivatized) to function as a hapten, which can then elicit an immune response to produce specific antibodies. nih.gov

A notable development is a semi-sandwich immunometric assay for L-phenylalanine. nih.gov In this system:

The amino group of L-phenylalanine is modified, creating a hapten derivative.

This hapten is conjugated to a carrier protein (e.g., bovine serum albumin) to immunize mice and generate specific monoclonal antibodies. nih.gov

A separate derivatization reagent is used to label the target phenylalanine in the sample, introducing a biotin (B1667282) molecule. nih.gov

The assay involves the binding of the monoclonal antibody to the derivatized phenylalanine, which is then detected using a streptavidin-enzyme conjugate that binds to the biotin tag, producing a measurable signal. nih.gov

This semi-sandwich immunoassay has demonstrated a high degree of precision and a detection limit of 35 nM. nih.gov Commercially available colorimetric and fluorometric assay kits also provide convenient tools for research. Many of these kits are based on the L-phenylalanine dehydrogenase (PheDH) enzyme, which initiates a reaction cascade leading to a color or fluorescence change. abcam.comcellbiolabs.com These kits can achieve detection sensitivities down to approximately 2-15 µM. abcam.comcellbiolabs.com

Research-Oriented Biosensors

Biosensors are analytical devices that combine a biological component with a physicochemical transducer to detect a chemical substance. A variety of biosensors have been engineered for phenylalanine detection, offering advantages like real-time analysis and high sensitivity.

Enzyme-Based Biosensors: These are the most common type and typically utilize enzymes like L-phenylalanine dehydrogenase (PDH) or L-phenylalanine oxidase. nih.gov The enzyme is immobilized on an electrode surface. When the enzyme reacts with phenylalanine, it produces an electrochemically active substance (e.g., NADH or hydrogen peroxide), which is then detected by the electrode. nih.gov To enhance performance, nanomaterials like graphene oxide and chitosan (B1678972) are used as immobilization matrices, providing a biocompatible microenvironment for the enzyme and improving electron transfer. electrochemsci.orgresearchgate.net

Aptamer-Based Biosensors (Aptasensors): These sensors use aptamers—short, single-stranded DNA or RNA molecules—as the recognition element. nih.govnih.gov Aptamers can be selected to bind to specific targets, including small molecules like phenylalanine, with high affinity and specificity. In an electrochemical aptasensor, the aptamer is often attached to a gold electrode. nih.govmdpi.com Binding of phenylalanine induces a conformational change in the aptamer, which alters the electrochemical signal. nih.govacs.org Aptamers have also been integrated into field-effect transistors (FETs) to create highly sensitive, label-free electronic biosensors that can detect phenylalanine across a vast concentration range, from femtomolar to millimolar levels. nih.govacs.org

The table below summarizes the performance of several research-oriented biosensors and immunoassays developed for phenylalanine analysis.

| Method | Recognition Element | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference(s) |

| Semi-Sandwich Immunoassay | Monoclonal Antibody | Colorimetric | 0.1–20 µM | 35 nM | nih.gov |

| Fluorometric Assay Kit | Phenylalanine Dehydrogenase | Fluorometric | 2–20 µM | 0.1 nmol | abcam.com |

| Colorimetric Assay Kit | Phenylalanine Dehydrogenase | Colorimetric | N/A | 15.6 µM | cellbiolabs.comcellbiolabs.com |

| Enzyme Biosensor | Phenylalanine Dehydrogenase (PDH) | Electrochemical | 500 nM–15 mM | 416 nM | electrochemsci.orgresearchgate.net |

| Reagentless Enzyme Biosensor | Phenylalanine Dehydrogenase (PDH) | Electrochemical | N/A | 0.5 mM | nih.gov |

| Aptasensor | DNA Aptamer | Electrochemical | 1–10 nM | 1 nM | nih.govresearchgate.net |

| Aptamer-FET Sensor | DNA Aptamer | Electronic (Field-Effect) | fM–mM | fM range | nih.gov |

Biological Roles and Pathways Involving N Amino Imino Methyl Phenylalanine in Model Systems Non Clinical

Research in Plant Biochemistry and Stress Responses (If applicable)

There is currently no scientific evidence to suggest that N-(Aminoiminomethyl)phenylalanine plays a role in plant biochemistry or stress responses. While plants synthesize phenylalanine via multiple pathways and produce a vast array of phenylalanine-derived secondary metabolites, N-(Aminoiminomethyl)phenylalanine is not among them. wikipedia.orgnih.govbpia.orgnih.govresearchgate.net Plants do produce and metabolize other guanidino compounds, such as those derived from homoarginine, but research has not identified a link to the phenylalanine-based derivative. nih.govelifesciences.org

Studies in Invertebrate and Vertebrate Animal Models (Excluding Clinical Human Trials)

Research in non-clinical animal models has primarily focused on derivatives of N-(Aminoiminomethyl)phenylalanine, specifically 3-amidinophenylalanine and 4-amidinophenylalanine, as synthetic tools to investigate enzymatic processes.

Derivatives of N-(Aminoiminomethyl)phenylalanine are potent inhibitors of a class of enzymes known as trypsin-like serine proteases. The guanidino group of the compound mimics the side chain of arginine, a natural substrate for these enzymes, allowing it to bind with high affinity to the enzyme's active site. This inhibitory action has been studied extensively in isolated enzyme systems.

For instance, various derivatives of 3-amidinophenylalanine have been developed and tested as inhibitors of matriptase, matriptase-2, thrombin, and factor Xa. researchgate.netrsc.orgnih.gov One study found that combining an N-terminal 2′,4′-dichloro- or 2′,4′-dimethoxy-biphenyl-3-sulfonyl group with a C-terminal piperidyl-cyclohexylurea residue in a 3-amidinophenylalanine-derived structure resulted in a highly potent matriptase inhibitor with a Ki value below 3 nM and excellent selectivity against thrombin. researchgate.net Another derivative, α-N-(p-Toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester, was identified as an excellent substrate for bovine trypsin but a very poor one for human thrombin, demonstrating how modifications to the core structure can determine its selectivity and effect on enzyme activity. nih.gov This compound was shown to inhibit thrombin's clotting activity through a mixed-type inhibition mechanism. nih.gov

The inhibitory activities of several N-(amidinophenylalanine) derivatives against key serine proteases are summarized below.

| Compound Derivative | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide (NAPAP) | Thrombin | Potent (Specific value not stated) | nih.gov |

| Sulfonylated 3-amidinophenylalanine derivative (MI-461) | Matriptase-2 (MT-2) | 0.073 µM (73 nM) | nih.gov |

| α-N-(p-Toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester | Bovine Trypsin | Km = 57 µM | nih.gov |

| α-N-(p-Toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester | Human Thrombin | Ki ≈ 1 µM (Mixed inhibition) | nih.gov |

| Biphenyl-sulfonyl-3-amidinophenylalanine-piperidyl-cyclohexylurea | Matriptase | < 3 nM | researchgate.net |

The potent and often selective inhibitory action of N-(Aminoiminomethyl)phenylalanine derivatives makes them valuable molecular probes for elucidating the physiological and pathological roles of specific enzymes. By inhibiting a target enzyme, researchers can observe the downstream consequences and thus infer the enzyme's function.